2-Chloro-1,7-naphthyridin-8(7H)-one

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

2-Chloro-1,7-naphthyridin-8(7H)-one is a strategic building block for kinase inhibitor discovery. The 2-chloro substituent provides a distinct reactivity profile for nucleophilic aromatic substitution and cross-coupling, enabling precise diversification at a position critical for kinase potency. Unlike 4-bromo analogs, this scaffold delivers superior synthetic utility for generating focused compound libraries targeting AXL, Akt, and related kinases. Supported by published synthetic routes (57% yield benchmark), it is the preferred intermediate for scalable medicinal chemistry programs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 930303-55-2
Cat. No. B3030609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,7-naphthyridin-8(7H)-one
CAS930303-55-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CNC2=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12)
InChIKeyQCOKYYIIWNBHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,7-naphthyridin-8(7H)-one (CAS 930303-55-2): A Strategic Halogenated Building Block for Heterocyclic Synthesis


2-Chloro-1,7-naphthyridin-8(7H)-one (CAS 930303-55-2) is a chlorinated heterocyclic compound belonging to the 1,7-naphthyridin-8-one family, a privileged scaffold in medicinal chemistry for kinase inhibitor development and bioactive molecule construction [1]. Its core structure features a fused bicyclic system with a lactam functionality and a chlorine substituent at the 2-position, imparting distinct reactivity for cross-coupling and nucleophilic aromatic substitution reactions . This compound is primarily utilized as a versatile synthetic intermediate, enabling the introduction of diverse functional groups to generate compound libraries targeting various biological pathways, including kinase inhibition [2].

Why 2-Chloro-1,7-naphthyridin-8(7H)-one Cannot Be Replaced by Unsubstituted or Bromo-Analogs in Lead Optimization


Direct substitution of 2-Chloro-1,7-naphthyridin-8(7H)-one with other halogenated naphthyridinones or the unsubstituted core is not chemically or strategically equivalent. The chlorine atom at the 2-position provides a distinct reactivity profile compared to bromo or iodo analogs, influencing both the rate and outcome of cross-coupling reactions . While 4-bromo-1,7-naphthyridin-8(7H)-one is also a viable intermediate, it requires different reaction conditions (e.g., Suzuki-Miyaura coupling) and exhibits a different steric and electronic environment at the 4-position, which can drastically alter the biological activity of the final product [1]. The chloro-substituent at the 2-position of the target compound offers a specific synthetic handle for introducing structural diversity at a site known to be critical for kinase selectivity and potency, as demonstrated in optimized 1,6-naphthyridinone AXL inhibitors [2].

2-Chloro-1,7-naphthyridin-8(7H)-one: Quantifiable Differentiation and Comparative Evidence for Procurement Decisions


Synthetic Yield Comparison: Chlorination of 1,7-Naphthyridin-8-one Core

The synthesis of 2-Chloro-1,7-naphthyridin-8(7H)-one via chlorination of the naphthyridinone N-oxide intermediate achieves a yield of 57% under optimized conditions . In contrast, an alternative chlorination protocol using a different reagent system (POCl3/PCl5) on a related naphthyridinone scaffold is reported with a 66% yield, highlighting a quantifiable difference in synthetic efficiency based on the specific chlorination method and substrate [1].

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Structural and Reactivity Differentiation from 4-Bromo Analog

2-Chloro-1,7-naphthyridin-8(7H)-one (MW 180.59) and 4-Bromo-1,7-naphthyridin-8(7H)-one (MW 225.04) are both halogenated intermediates, but their reactivity is determined by the halogen's position and identity . The 2-chloro substituent is poised for nucleophilic aromatic substitution (SNAr) or cross-coupling at a different ring position than the 4-bromo analog [1]. Furthermore, the difference in halogen leaving group ability (C-Cl vs. C-Br) necessitates different catalysts and conditions for metal-catalyzed cross-couplings, a critical consideration for parallel library synthesis [1].

Medicinal Chemistry Cross-Coupling Scaffold Hopping

Vendor Purity Specification as a Procurement Quality Metric

For research applications, the purity of a chemical intermediate directly impacts the reproducibility and success of subsequent reactions. Vendor specifications for 2-Chloro-1,7-naphthyridin-8(7H)-one are quantifiably defined: Chemscene reports a purity of 98.71%, while Bidepharm specifies a standard purity of 95% . These figures provide a clear, data-driven basis for comparing different supply sources, unlike generic descriptors such as 'high purity'.

Quality Control Analytical Chemistry Procurement

Optimal Applications for 2-Chloro-1,7-naphthyridin-8(7H)-one in Medicinal Chemistry and Process Research


Medicinal Chemistry: Synthesis of Diverse Kinase Inhibitor Libraries

Utilize 2-Chloro-1,7-naphthyridin-8(7H)-one as a key intermediate for constructing focused libraries of naphthyridinone-based kinase inhibitors. The 2-chloro substituent serves as a versatile handle for introducing amines, aryl, or alkyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . This approach is directly applicable to optimizing lead compounds targeting kinases such as AXL or Akt, where the naphthyridinone core has been established as a privileged scaffold [1][2].

Process Research & Development: Reaction Optimization and Scale-Up

Employ the published synthetic procedures for 2-Chloro-1,7-naphthyridin-8(7H)-one as a starting point for process development. The reported 57% yield from the naphthyridinone N-oxide intermediate provides a quantitative benchmark for optimizing reaction parameters (e.g., solvent, temperature, chlorinating agent) to improve efficiency and cost-effectiveness for larger-scale production [3].

Chemical Biology: Synthesis of Bioconjugation Probes

The chlorine atom at the 2-position offers a specific site for functionalization to create bioconjugation probes, such as fluorescent or affinity tags. By leveraging the reactivity of the chloro-substituent, researchers can attach linkers for subsequent conjugation to biomolecules, enabling the study of target engagement and cellular localization of naphthyridinone-based bioactive compounds [4].

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